1-Bromo-2-methylpentane
Overview
Description
1-Bromo-2-methylpentane is a branched-chain alkyl bromide, which is a type of organic compound. Alkyl bromides are typically used in organic synthesis due to their reactivity, particularly in nucleophilic substitution reactions. The structure of 1-Bromo-2-methylpentane includes a bromine atom attached to the first carbon of a pentane chain, with a methyl group attached to the second carbon.
Synthesis Analysis
The synthesis of related bromopentanes can be achieved through the reaction of alcohols with hydrogen bromide. For instance, 1-bromopentane can be prepared using 1-pentanol and a Br-containing substance with a solid Mo-Ni catalyst. The reaction conditions are optimized at a temperature of 100-110°C and a reaction time of 2 hours, with a mole ratio of n(C5H11OH):n(HBr) = 1:2.5 and a catalyst ratio of m(C5H11OH):m(cat) = 1:0.125, achieving a yield of 90% .
Molecular Structure Analysis
The molecular structure of alkyl bromides like 1-bromo-2-methylpentane can be studied through vibrational spectroscopy. Infrared and Raman spectra provide insights into the conformations and structural dynamics of these molecules. For example, 1-bromo-3-methylbutane and 1-bromo-4-methylpentane exhibit different conformers in the liquid and amorphous solid states, with assignments made using normal coordinate calculations .
Chemical Reactions Analysis
Alkyl bromides undergo various chemical reactions, including dehydrobromination and solvolysis. For example, 1-bromobicyclo[1.1.1]pentane undergoes 1,3-dehydrobromination with t-butyllithium to form [1.1.1]propellane, which can further react to yield ring-opened products . Solvolysis of 1-bromobicyclo[1.1.1]pentane is faster than that of t-butyl bromide, leading to the exclusive formation of 3-methylenecyclobutanol .
Physical and Chemical Properties Analysis
The physical and chemical properties of alkyl bromides are influenced by their molecular structure. For example, the dielectric relaxation of 3-bromopentane in a mixture with 3-methylpentane shows that the dynamics of the guest molecule are distinct from those of the host liquid, which is attributed to the averaging over heterogeneous host dynamics . The vibrational analysis of 1,4-dibromopentane reveals the existence of multiple conformers in the liquid and amorphous solid states, with crystallization occurring in a specific conformer .
Scientific Research Applications
Vibrational Analysis in Spectroscopy
1-Bromo-2-methylpentane has been analyzed in studies focusing on vibrational spectroscopy. Researchers Crowder and Jalilian (1978) investigated its infrared and Raman spectra, noting its existence in multiple rotational isomers. Their study was significant in understanding the vibrational properties of such compounds, aiding in the development of force fields in spectroscopy (Crowder & Jalilian, 1978).
Solvolysis Studies
The solvolysis (chemical process of dissolving or decomposing with solvents) of compounds including 1-Bromo-2-methylpentane has been explored. Liu, Hou, and Tsao (2009) examined its solvolysis in various solvents, providing insights into the reaction mechanisms and solvent effects on such processes (Liu, Hou, & Tsao, 2009).
Gas Phase Elimination Kinetics
Chuchani, Martín, Rotinov, and Dominguez (1990) studied the elimination kinetics of 1-Bromo-2-methylpentane in the gas phase. Their research contributes to the understanding of chemical reactions in the gas phase, particularly the influence of alkyl groups on reaction rates (Chuchani et al., 1990).
Catalytic Cracking Studies
The role of 1-Bromo-2-methylpentane in catalytic cracking, a process important in the petroleum industry, has been investigated. Zhao, Bamwenda, Groten, and Wojciechowski (1993) analyzed its cracking on various catalysts, offering valuable data for industrial applications (Zhao et al., 1993).
Flavor Compound Analysis
Widder, Sabater Lüntzel, Dittner, and Pickenhagen (2000) identified 1-Bromo-2-methylpentane derivatives as powerful aroma compounds, providing insights into flavor chemistry and its applications in food science (Widder et al., 2000).
Safety And Hazards
In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary . If it comes in contact with the skin, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced .
properties
IUPAC Name |
1-bromo-2-methylpentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Br/c1-3-4-6(2)5-7/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYMWZIKZUHBKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871348 | |
Record name | Pentane, 1-bromo-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-methylpentane | |
CAS RN |
25346-33-2 | |
Record name | 1-Bromo-2-methylpentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25346-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentane, 1-bromo-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025346332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentane, 1-bromo-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentane, 1-bromo-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2-methylpentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.603 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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